

IOX1 Application in Cardiovascular Disease Research: Application Notes and Protocols

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Compound of Interest

Compound Name: IOX1

Cat. No.: B1672091

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Introduction

IOX1 is a potent, cell-permeable, broad-spectrum inhibitor of 2-oxoglutarate (2OG) dependent oxygenases, including the Jumonji C (JmjC) domain-containing histone demethylases (KDMs). Emerging evidence highlights the critical role of epigenetic modifications, particularly histone methylation, in the pathophysiology of cardiovascular diseases. The JMJD family of histone demethylases is implicated in the regulation of gene expression programs associated with cardiac hypertrophy, myocardial infarction, and heart failure.^[1] **IOX1**, by inhibiting these demethylases, presents a valuable pharmacological tool to investigate the epigenetic mechanisms underlying cardiovascular pathologies and to explore potential therapeutic interventions.

These application notes provide an overview of **IOX1**'s utility in cardiovascular research, detailing its mechanism of action and providing protocols for its use in relevant in vitro and in vivo models.

Mechanism of Action

IOX1 functions by chelating the active site Fe(II) ion of 2OG oxygenases, thereby competitively inhibiting their catalytic activity. This leads to an increase in the methylation levels of histone lysines, such as H3K9me2/3 and H3K27me3, which are typically removed by specific JmjC demethylases. The altered histone methylation landscape results in changes in chromatin

structure and gene expression, influencing cellular processes like proliferation, differentiation, and apoptosis. In the cardiovascular context, **IOX1** can modulate the expression of genes involved in cardiac remodeling, fibrosis, and hypertrophy.

Data Presentation

Table 1: In Vitro Inhibitory Activity of IOX1 and Other KDM Inhibitors

Compound	Target KDM(s)	IC50 (μM)	Cell Line/Assay	Reference
IOX1	KDM4C	0.6	Biochemical Assay	[2]
KDM4E	2.3	Biochemical Assay	[2]	
KDM2A	1.8	Biochemical Assay	[2]	
KDM3A	0.1	Biochemical Assay	[2]	
KDM6B	1.4	Biochemical Assay	[2]	
TGF-β induced fibrosis	~100	LX-2 (hepatic stellate) cells	[3][4]	
JIB-04	Pan-KDM inhibitor	-	H9c2 cells	[1]
GSK-J4	KDM6A/B	-	Neonatal Rat Cardiomyocytes	[5]

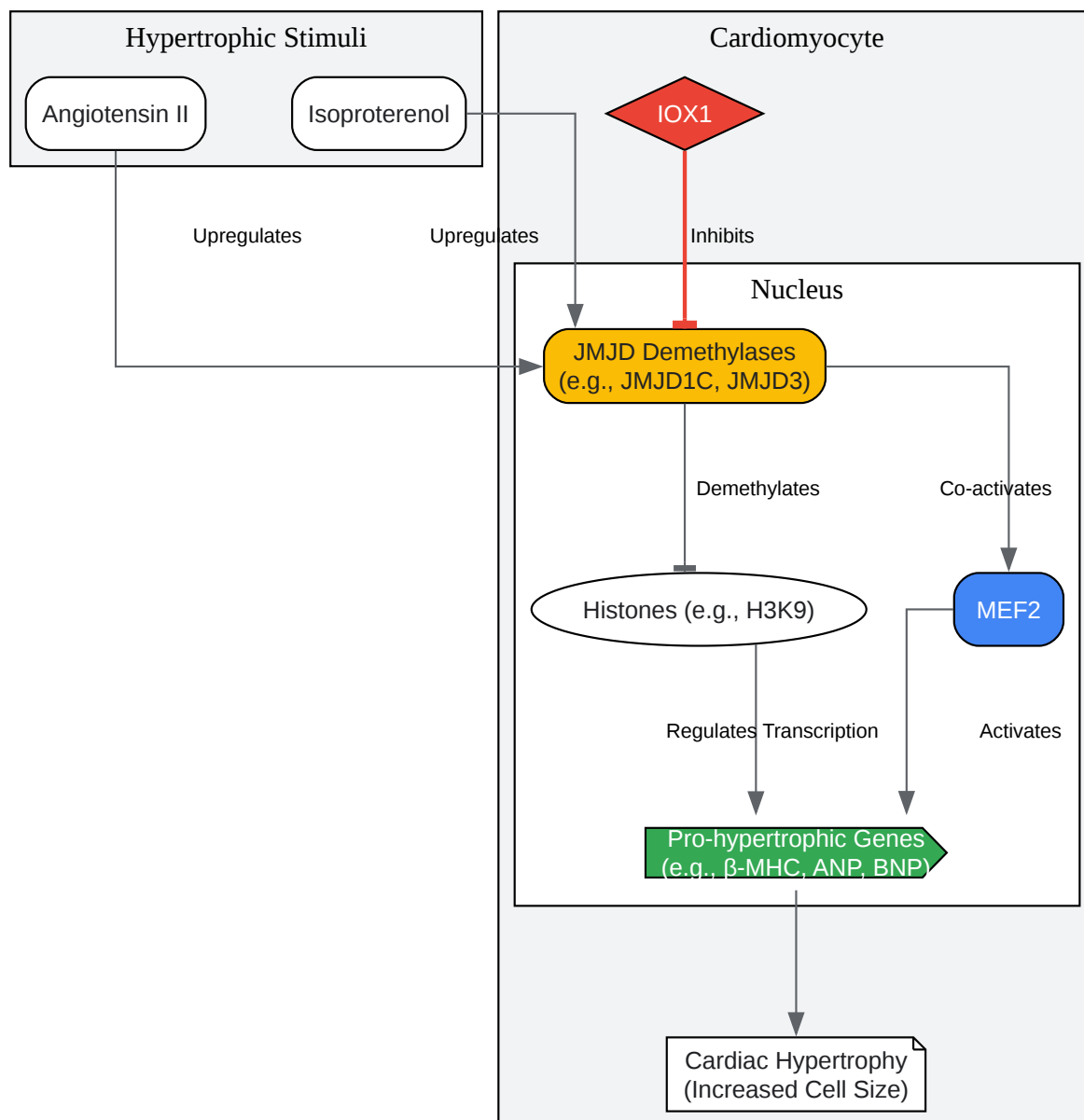
Table 2: In Vivo Dosage of KDM Inhibitors in Rodent Models of Cardiovascular Disease

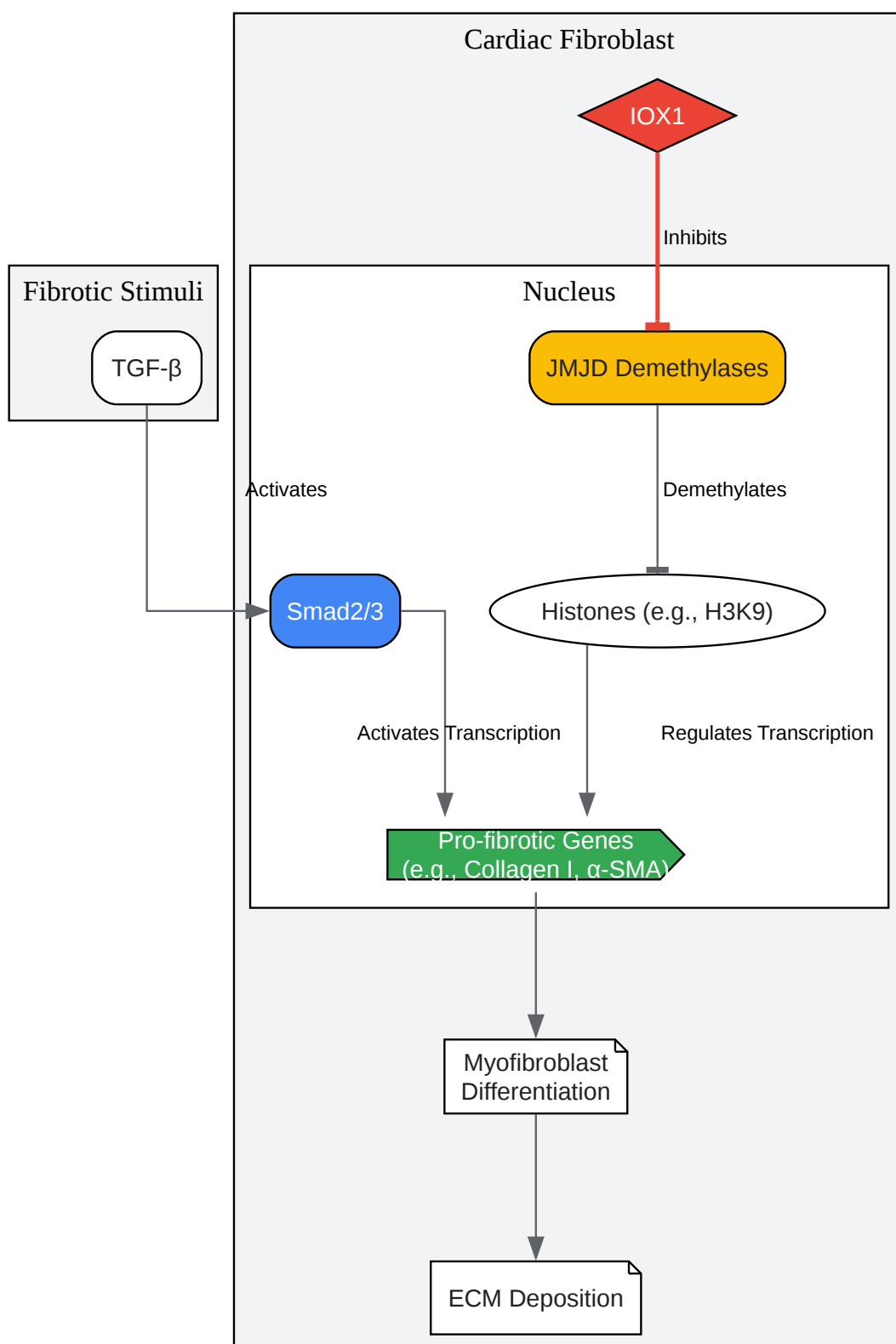
Compound	Animal Model	Disease Model	Dosage	Administration Route	Reference
GSK-J4	Mouse	Doxorubicin-induced cardiotoxicity	10 mg/kg/day	Intraperitoneal	[6]
JIB-04	Mouse	Dilated Cardiomyopathy (MHC-CnA Tg)	Not specified	Not specified	[7]

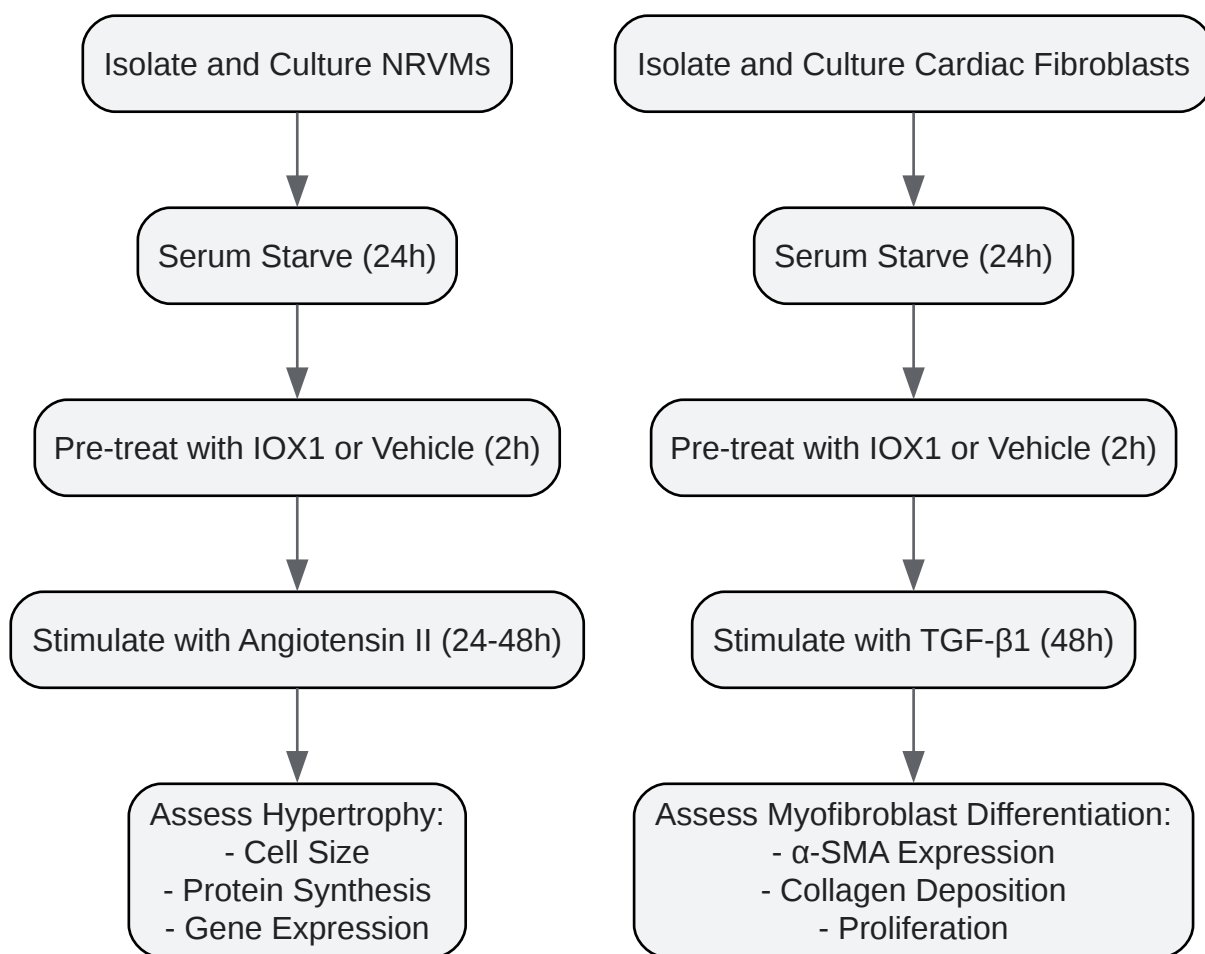
Signaling Pathways and Experimental Workflows

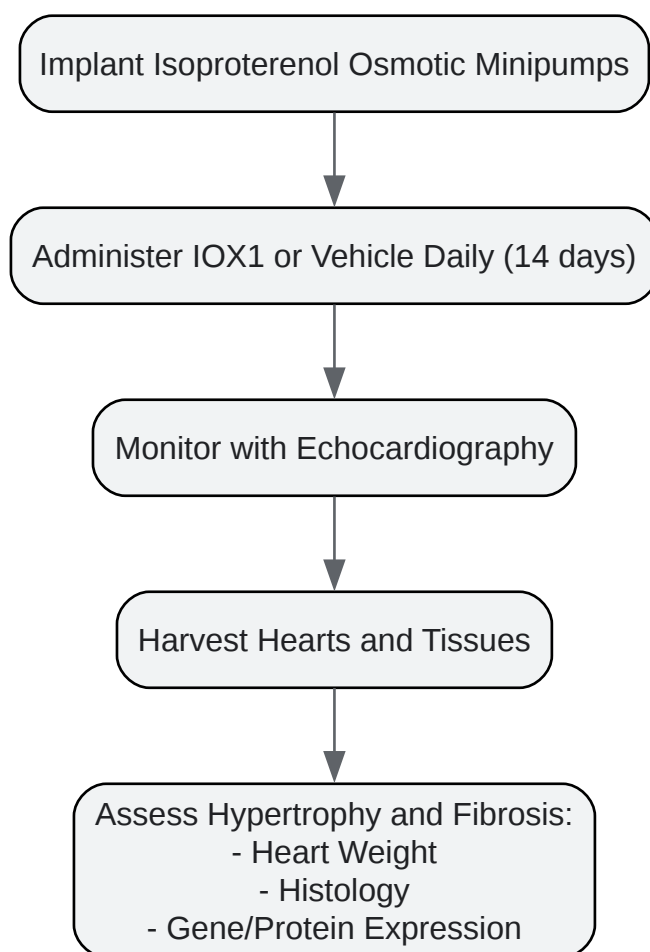
IOX1 in the Context of Cardiac Hypertrophy

Cardiac hypertrophy is characterized by an increase in cardiomyocyte size and is often a precursor to heart failure. Histone demethylases like JMJD1C and JMJD3 have been shown to play a role in this process.[1][5] **IOX1**, by inhibiting these demethylases, can potentially attenuate the hypertrophic response.









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